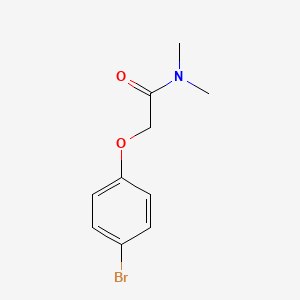
2-(4-bromophenoxy)-N,N-dimethylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromophenoxy)-N,N-dimethylacetamide, also known as BPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPA is a white crystalline solid that is soluble in organic solvents and is commonly used as a reagent in organic synthesis. In recent years, BPA has been extensively studied for its potential use in the development of new drugs, particularly for the treatment of cancer and other diseases.
Mecanismo De Acción
The mechanism of action of 2-(4-bromophenoxy)-N,N-dimethylacetamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. 2-(4-bromophenoxy)-N,N-dimethylacetamide has been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in the regulation of cell growth and survival. Additionally, 2-(4-bromophenoxy)-N,N-dimethylacetamide has been found to inhibit the activity of the vascular endothelial growth factor (VEGF) pathway, which is involved in the formation of new blood vessels that are necessary for the growth and spread of cancer cells.
Biochemical and Physiological Effects
2-(4-bromophenoxy)-N,N-dimethylacetamide has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. 2-(4-bromophenoxy)-N,N-dimethylacetamide has also been found to inhibit the migration and invasion of cancer cells, which is necessary for the spread of cancer. Additionally, 2-(4-bromophenoxy)-N,N-dimethylacetamide has been found to have anti-angiogenic effects, which may be useful in the treatment of cancer and other diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(4-bromophenoxy)-N,N-dimethylacetamide in scientific research is its low cost and ease of synthesis. 2-(4-bromophenoxy)-N,N-dimethylacetamide is a relatively simple compound to synthesize, and it can be produced on a large scale. Additionally, 2-(4-bromophenoxy)-N,N-dimethylacetamide has been found to have a wide range of biological activities, making it useful for a variety of research applications. However, one limitation of using 2-(4-bromophenoxy)-N,N-dimethylacetamide in lab experiments is its potential toxicity. 2-(4-bromophenoxy)-N,N-dimethylacetamide has been found to be toxic to certain cell types at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are a number of potential future directions for research on 2-(4-bromophenoxy)-N,N-dimethylacetamide. One area of research is the development of new cancer drugs based on 2-(4-bromophenoxy)-N,N-dimethylacetamide. Researchers are currently exploring the use of 2-(4-bromophenoxy)-N,N-dimethylacetamide in combination with other drugs to enhance its anti-tumor effects. Additionally, researchers are investigating the use of 2-(4-bromophenoxy)-N,N-dimethylacetamide in the treatment of other diseases, such as inflammatory diseases and neurodegenerative disorders. Finally, researchers are exploring the potential use of 2-(4-bromophenoxy)-N,N-dimethylacetamide in other fields, such as agriculture and environmental science.
Métodos De Síntesis
The synthesis of 2-(4-bromophenoxy)-N,N-dimethylacetamide involves the reaction of 4-bromophenol with N,N-dimethylacetamide in the presence of a catalyst. This process yields 2-(4-bromophenoxy)-N,N-dimethylacetamide as a white crystalline solid with a high purity level. The synthesis of 2-(4-bromophenoxy)-N,N-dimethylacetamide is a relatively simple process and can be conducted on a large scale, making it a cost-effective reagent for scientific research.
Aplicaciones Científicas De Investigación
2-(4-bromophenoxy)-N,N-dimethylacetamide has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-angiogenic effects. 2-(4-bromophenoxy)-N,N-dimethylacetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer drugs. Additionally, 2-(4-bromophenoxy)-N,N-dimethylacetamide has been found to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases such as arthritis.
Propiedades
IUPAC Name |
2-(4-bromophenoxy)-N,N-dimethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-12(2)10(13)7-14-9-5-3-8(11)4-6-9/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWQVGQOGVQYWOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)COC1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methoxy-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5831261.png)
![benzyl 3-[(4-methylphenyl)sulfonyl]propanoate](/img/structure/B5831264.png)

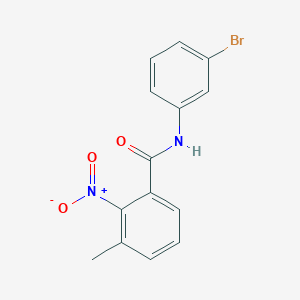
![4-[5-(4-nitrophenyl)-2-furoyl]morpholine](/img/structure/B5831282.png)
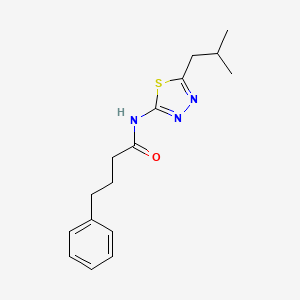
![N-(4-chlorobenzyl)-4-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5831322.png)
![N-[3-({[(3-nitrophenyl)amino]carbonyl}amino)phenyl]acetamide](/img/structure/B5831335.png)
![1-[2-(2,6-dimethoxyphenoxy)ethyl]piperidine](/img/structure/B5831343.png)
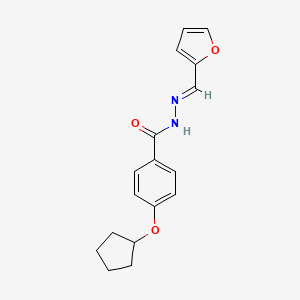
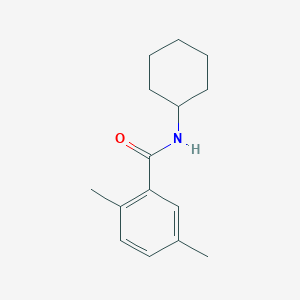
![4-chloro-N'-{[(2,5-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5831364.png)
